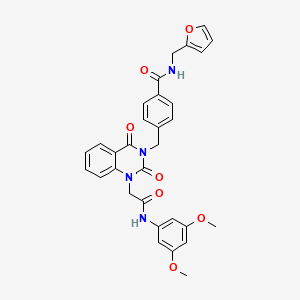

4-((1-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Description

4-((1-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a structurally complex small molecule featuring a quinazolinone core substituted with a benzamide group, a furan-2-ylmethyl moiety, and a 3,5-dimethoxyphenyl-linked oxoethyl chain. The quinazolinone scaffold (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) is a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity . The furan-2-ylmethyl substituent on the benzamide may contribute to metabolic stability and π-π stacking interactions in biological systems .

Synthesis of analogous compounds (e.g., quinazolinones and benzamides) typically involves multi-step reactions, such as nucleophilic substitution, amidation, and cyclization. For example, and highlight the use of caesium carbonate in dry N,N-dimethylformamide (DMF) to facilitate alkylation or arylation of quinazolinone derivatives, a method likely applicable to this compound’s synthesis .

Properties

Molecular Formula |

C31H28N4O7 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

4-[[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C31H28N4O7/c1-40-24-14-22(15-25(16-24)41-2)33-28(36)19-34-27-8-4-3-7-26(27)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-13-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36) |

InChI Key |

CRYHJRSYJKIRHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation with 4-(Bromomethyl)benzoyl Chloride

The quinazolinone’s N3 position undergoes alkylation using 4-(bromomethyl)benzoyl chloride under phase-transfer conditions. A mixture of the quinazolinone, K₂CO₃, and TBAB in DMF is irradiated (600 W, 120°C, 8–10 minutes), yielding the 3-(4-(bromomethyl)benzoyl) intermediate.

Amidation with Furan-2-ylmethylamine

The bromomethyl intermediate reacts with furan-2-ylmethylamine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This step proceeds at room temperature for 12 hours, furnishing the final benzamide.

Yield Enhancement Strategies:

-

Coupling agents: EDC/HOBt (1.2 equiv each)

-

Solvent: DCM

-

Temperature: 25°C

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

Mechanistic Insights and Side Reactions

The H₂O₂-mediated cyclization proceeds via a radical mechanism , evidenced by control experiments with radical scavengers (e.g., TEMPO), which suppress product formation. Side reactions during alkylation include over-alkylation at N1 and O-alkylation, mitigated by stoichiometric control and TBAB’s phase-transfer activity.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| H₂O₂/DMSO cyclization | 140°C, H₂O₂, DMSO | 68–78 | 20 h |

| Microwave alkylation | 800 W, TBAB, K₂CO₃ | 75–85 | 12 min |

| Amide coupling | EDC/HOBt, DCM | 70–80 | 12 h |

Challenges and Optimization

-

Solubility Issues: The quinazolinone intermediate exhibits poor solubility in polar solvents. Switching to DMF or dimethylacetamide (DMA) improves reaction homogeneity.

-

Regioselectivity: Competing alkylation at N1 and N3 is minimized by using bulky bases (e.g., DBU) and low temperatures.

-

Purification: Final product purity (>95%) is achieved via sequential recrystallization (ethanol/water) and silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit specific kinases involved in cancer cell proliferation and survival. For instance:

- Studies have shown that quinazoline-based compounds can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The presence of multiple aromatic rings in the structure suggests potential antimicrobial activity. Compounds related to this structure have demonstrated efficacy against various bacterial strains:

- Research has indicated that similar benzamide derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Some derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines:

- In vitro studies suggest that these compounds can reduce the production of TNF-alpha and IL-6 in activated macrophages .

Case Studies

Several studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of 4-[(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Structural and Functional Group Comparisons

Key Observations:

Core Heterocycles: The quinazolinone core in the target compound differs from thiazole (), isoxazole (), and triazole () systems. Quinazolinones are more electron-deficient, favoring interactions with ATP-binding pockets in kinases compared to thiazoles or triazoles .

Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound and ’s 3,4-dimethoxybenzamide enhance solubility and binding via methoxy-mediated hydrogen bonding. The furan-2-ylmethyl group may improve metabolic stability compared to ’s diethylamino group, which could increase polarity and renal clearance .

Key Observations:

- The target compound’s synthesis likely involves amide coupling (similar to ) and quinazolinone alkylation (as in ).

- ’s triazole synthesis under basic reflux conditions contrasts with the milder room-temperature conditions for quinazolinone derivatives, suggesting greater stability of the latter .

Table 3: Property Comparisons

Key Observations:

- The target compound’s higher molecular weight (~550-600 g/mol) compared to and derivatives may limit bioavailability, necessitating formulation optimization.

- The furan-2-ylmethyl group likely enhances metabolic stability by resisting oxidative degradation, unlike ’s isoxazole, which is prone to ring-opening .

Biological Activity

The compound 4-((1-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline scaffold linked to a benzamide and furan moieties. Its structural complexity suggests multiple potential interactions within biological systems. The molecular formula is , with a molecular weight of approximately 420.46 g/mol.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The presence of the quinazoline ring suggests potential inhibition of kinases involved in cancer pathways, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.

- Antioxidant Activity : The methoxy groups in the phenyl ring may contribute to antioxidant properties, potentially reducing oxidative stress within cells.

- Modulation of Inflammatory Responses : Similar compounds have been shown to modulate inflammatory pathways, possibly by inhibiting COX enzymes or NF-kB pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance, derivatives with quinazoline structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar scaffolds have shown Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds containing similar functional groups have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. For instance, studies on related benzamide derivatives have demonstrated their ability to reduce inflammatory cytokines in vitro .

Case Studies

- Study on Anticancer Activity : A study investigated the effects of a similar quinazoline derivative on human breast cancer cells (MCF-7). The compound induced apoptosis through caspase activation and significantly inhibited cell proliferation at concentrations as low as 10 µM .

- Antimicrobial Evaluation : A series of compounds based on the benzamide structure were tested against Mycobacterium tuberculosis, showing promising results with MIC values around 40 µg/mL, indicating potential for further development as antimycobacterial agents .

- Anti-inflammatory Mechanism Study : Research focused on a related compound demonstrated its ability to inhibit COX-II activity with an IC50 value significantly lower than traditional NSAIDs, suggesting a novel mechanism for managing inflammation without the ulcerogenic effects common in existing treatments .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this quinazolinone-benzamide hybrid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation of substituted quinazolinone intermediates with benzamide derivatives. A typical approach involves refluxing intermediates (e.g., 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl derivatives) with appropriate amines or aldehydes in ethanol or DCM, using glacial acetic acid as a catalyst . Optimization includes adjusting solvent polarity, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios to improve yields. For example, highlights a 4-hour reflux in ethanol with acetic acid for analogous triazole derivatives.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm hydrogen environments and carbon frameworks, particularly for distinguishing amide, quinazolinone, and furan substituents .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks.

- FT-IR : Key for identifying carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amine/amide N–H bonds (~3200–3400 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology : Initial screens might include:

- Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodent models, given structural similarity to GABA-targeting quinazolinones .

- Cytotoxicity : Daphnia magna assays for rapid ecotoxicological profiling, as described in for oxazole derivatives.

Advanced Research Questions

Q. How can contradictory data in spectral analysis (e.g., unexpected NMR shifts) be resolved?

- Methodology : Contradictions may arise from tautomerism in the quinazolinone core or hydrogen bonding. Strategies include:

- Variable-temperature NMR : To detect dynamic equilibria between tautomeric forms .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as applied to hydrazide derivatives in .

Q. What computational tools are effective for predicting binding interactions with neurological targets (e.g., GABA receptors)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA_A receptor subunits (e.g., α1β2γ2), leveraging published quinazolinone docking protocols .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

Q. How can synthetic yields be improved using Design of Experiments (DoE)?

- Methodology : Apply DoE to optimize variables like solvent (ethanol vs. DCM), catalyst loading (acetic acid), and temperature. For example, details flow-chemistry optimizations for diazomethane synthesis, which can be adapted to this compound’s coupling steps. Central Composite Design (CCD) is recommended for multi-variable analysis.

Q. What strategies mitigate toxicity in early-stage drug development?

- Methodology :

- Metabolic profiling : Use hepatic microsome assays to identify reactive metabolites.

- Structural tweaks : Replace the furan group (potential hepatotoxicity) with bioisosteres like thiophene or pyridine, guided by SAR studies .

Q. How do substituents on the 3,5-dimethoxyphenyl group influence bioactivity?

- Methodology : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) and compare:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.